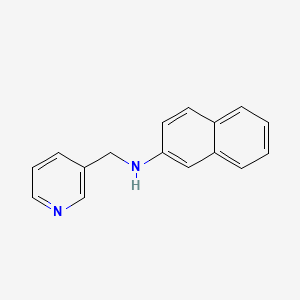

N-(pyridin-3-ylmethyl)naphthalen-2-amine

Description

N-(pyridin-3-ylmethyl)naphthalen-2-amine is a secondary amine featuring a naphthalene core linked to a pyridin-3-ylmethyl group. These compounds are typically synthesized via coupling reactions, amide formations, or thioamination protocols, and their applications span pharmaceutical and materials science due to their aromatic and electronic properties.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHNGKMBIZBFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

Step 1: Formation of the Schiff Base Intermediate

Naphthalen-2-amine (1 ) reacts with 3-pyridinecarboxaldehyde (2 ) in anhydrous ethanol under reflux to form the imine (Schiff base) intermediate (3 ). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration:

$$

\text{C}{10}\text{H}9\text{N} + \text{C}6\text{H}5\text{NO} \rightarrow \text{C}{16}\text{H}{13}\text{N}2\text{O} + \text{H}2\text{O} \quad \text{}

$$

Key Conditions :

- Solvent: Anhydrous ethanol (to minimize hydrolysis of the imine).

- Temperature: Reflux (~78°C) for 4–6 hours.

- Molar Ratio: 1:1 stoichiometry of amine to aldehyde.

Step 2: Reduction to the Secondary Amine

The imine intermediate (3 ) is reduced using sodium borohydride (NaBH₄) in anhydrous methanol. NaBH₄ selectively reduces the C=N bond without affecting aromatic rings:

$$

\text{C}{16}\text{H}{13}\text{N}2\text{O} + \text{NaBH}4 \rightarrow \text{C}{16}\text{H}{15}\text{N}_2 + \text{Byproducts} \quad \text{}

$$

Key Conditions :

- Solvent: Anhydrous methanol.

- Temperature: Room temperature (20–25°C) for 2–4 hours.

- Workup: The crude product is filtered, washed with cold methanol, and recrystallized.

Step 3: Isolation of the Free Base or Hydrochloride Salt

The free base (4 ) is obtained by neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate). Alternatively, the hydrochloride salt (5 ) is formed by treating the free base with hydrochloric acid in ethyl acetate at 0–5°C:

$$

\text{C}{16}\text{H}{15}\text{N}2 + \text{HCl} \rightarrow \text{C}{16}\text{H}{15}\text{N}2\cdot\text{HCl} \quad \text{}

$$

Alternative Synthetic Routes

Nucleophilic Substitution via Pyridylmethyl Halides

Though less common, N-alkylation of naphthalen-2-amine with 3-(chloromethyl)pyridine could theoretically yield the target compound. However, this method faces challenges:

Catalytic Amination Using Transition Metals

Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, could couple naphthalen-2-amine with 3-(bromomethyl)pyridine. However, no literature reports this approach for the target compound, likely due to:

- Cost : Palladium catalysts increase synthesis expenses.

- Complexity : Requires rigorous exclusion of oxygen and moisture.

Synthesis of Key Reagents

Preparation of 3-Pyridinecarboxaldehyde

3-Pyridinecarboxaldehyde (2 ) is synthesized via oxidation of 3-methylpyridine (6 ) using nitric acid and oxygen in acetic acid, catalyzed by N-hydroxyphthalimide:

$$

\text{C}6\text{H}7\text{N} + \text{O}2 \xrightarrow{\text{HNO}3, \text{AcOH}} \text{C}6\text{H}5\text{NO} + \text{H}_2\text{O} \quad \text{}

$$

Conditions :

Analytical Characterization

Reported spectral data for this compound include:

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalen-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding naphthoquinone derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)naphthalen-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalen-2-amine is not well-documented. it is likely to interact with various molecular targets through its amine and pyridine functional groups. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Naphthalene-Based Amines

Key Observations :

- Substituent Effects : The pyridin-3-ylmethyl group in the target compound introduces a methylene bridge, enhancing conformational flexibility compared to rigid pyridin-4-amine derivatives (e.g., ).

- Electronic Properties : Nitro groups () and sulfur atoms () significantly alter electron density, affecting reactivity and interaction with biological targets.

- Thermal Stability : Higher melting points (e.g., 223°C in ) correlate with extended aromatic systems and hydrogen-bonding capabilities (NH groups).

Key Observations :

- Thioamination : highlights transition-metal-free methods for introducing sulfur, offering eco-friendly pathways.

- Nitro Group Incorporation : Nitration () introduces electron-withdrawing groups, which may enhance electrophilic reactivity.

Key Observations :

- AChE Inhibition : Nitro-substituted derivatives () show moderate activity, likely due to electron-withdrawing groups enhancing target binding.

Q & A

Q. What are the optimized synthetic routes for N-(pyridin-3-ylmethyl)naphthalen-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination, leveraging protocols similar to those used for structurally related amines. For instance, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) have been effective in synthesizing analogous compounds like N-benzylnaphthalen-1-amine (84% yield) . Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO.

- Solvent system : Reactions are typically solvent-free or use polar aprotic solvents (e.g., DMF).

- Purification : Simple filtration and evaporation suffice for crude products. Methodological optimization should focus on substrate ratios (e.g., aldehyde:amine = 1:1) and inert gas purging to minimize oxidation side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

- NMR spectroscopy : NMR (400 MHz, CDCl) identifies proton environments, such as aromatic peaks (δ 7.29–8.90 ppm) and methylene bridges (δ 3.5–4.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for validation .

- Elemental analysis : Confirms purity (>95%) via carbon, hydrogen, and nitrogen content matching calculated values (e.g., C: 83.68%, H: 5.45%, N: 10.85%) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic reductive amination of this compound?

The Pd/NiO-catalyzed reductive amination mechanism involves:

- Imine formation : Condensation of pyridine-3-carbaldehyde and naphthalen-2-amine.

- Catalytic hydrogenation : Pd facilitates H dissociation, reducing the imine intermediate to the secondary amine. Kinetic studies suggest rate-limiting steps depend on hydrogen partial pressure and catalyst surface area . Competing pathways, such as over-reduction or dehydrogenation, are minimized by controlled reaction times (<12 hours).

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets. For example, Schiff base analogs of naphthalenamine show inhibitory potency against antiapoptotic proteins (e.g., Bcl-2) via π-π stacking and hydrogen bonding to active-site residues . Key steps include:

Q. What strategies enable derivatization of this compound for functional group diversification?

Derivatization pathways include:

- Thioamination : Sulfenamide reagents (e.g., N-methyl-S-phenylthiohydroxylamine) introduce thioether groups at the naphthalene ring, yielding analogs like N-methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine (49% yield) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyridine ring.

- Nitroso functionalization : Nitrosating agents (e.g., NaNO/HCl) target amine groups, though regioselectivity requires careful pH control .

Critical Analysis of Contradictions

- and both describe reductive amination but differ in catalyst systems (Pd/NiO vs. Pd/C). Pd/NiO offers higher yields for aromatic amines, while Pd/C is preferable for aliphatic substrates .

- Structural data from SHELX () and NMR () are complementary, with crystallography resolving ambiguities in NOE assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.